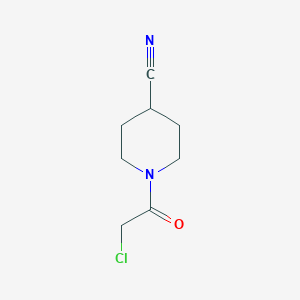

1-(2-Chloroacetyl)piperidine-4-carbonitrile

CAS No.: 1003320-12-4

Cat. No.: VC3418295

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003320-12-4 |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 1-(2-chloroacetyl)piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 |

| Standard InChI Key | XNCCMYNMRAAADM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C(=O)CCl |

| Canonical SMILES | C1CN(CCC1C#N)C(=O)CCl |

Introduction

Physical and Chemical Properties

1-(2-Chloroacetyl)piperidine-4-carbonitrile exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and its utility in various applications.

Basic Properties

Table 1: Physical and Chemical Properties of 1-(2-Chloroacetyl)piperidine-4-carbonitrile

Synthesis Methods

The synthesis of 1-(2-Chloroacetyl)piperidine-4-carbonitrile can be achieved through various routes, with the most common method involving the reaction of piperidine-4-carbonitrile with chloroacetyl chloride.

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, yield optimization, and purification strategies become particularly important. The choice between batch reactors and continuous flow systems would depend on specific production requirements and desired purity levels .

Chemical Reactivity

1-(2-Chloroacetyl)piperidine-4-carbonitrile demonstrates versatile reactivity patterns due to its functional groups. The compound contains several reactive sites that can participate in various chemical transformations:

Reactive Centers

-

Chloroacetyl Group: The chlorine atom serves as a good leaving group, making this position susceptible to nucleophilic substitution reactions.

-

Carbonitrile Group: This functional group can undergo various transformations including hydrolysis, reduction, and addition reactions.

-

Piperidine Ring: The nitrogen-containing heterocycle provides opportunities for further functionalization.

Common Reactions

The compound can participate in several types of reactions, including:

-

Nucleophilic Substitution: The chloroacetyl group readily undergoes SN2 reactions with nucleophiles such as amines, thiols, and alcohols, making it valuable for creating diverse chemical libraries.

-

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents.

-

Hydrolysis: Under appropriate conditions, the nitrile group can be hydrolyzed to form carboxylic acids or amides.

Applications in Research and Industry

1-(2-Chloroacetyl)piperidine-4-carbonitrile serves as a versatile building block with applications spanning multiple scientific disciplines.

Organic Synthesis

As a building block, this compound enables the construction of more complex molecular architectures through the transformation of its functional groups. The presence of both the chloroacetyl and carbonitrile groups provides valuable handles for further elaboration in multi-step syntheses .

Comparison with Related Compounds

1-(2-Chloroacetyl)piperidine-4-carbonitrile belongs to a family of N-acylated heterocyclic compounds with varied applications in synthetic and medicinal chemistry.

Structural Analogs

Table 2: Comparison of 1-(2-Chloroacetyl)piperidine-4-carbonitrile with Related Compounds

Functional Significance of Structural Variations

The replacement of the carbonitrile group with a carboxylic acid (as in 1-(2-Chloroacetyl)piperidine-4-carboxylic acid) significantly alters the compound's reactivity and hydrogen bonding capabilities. Similarly, the change from a six-membered piperidine ring to a five-membered pyrrolidine ring (as in (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile) affects the compound's conformational properties and potentially its biological activity .

Research Developments and Future Directions

Recent research involving piperidine derivatives similar to 1-(2-Chloroacetyl)piperidine-4-carbonitrile has focused on exploring their potential as building blocks for biologically active compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume